molecular formula C8H6Cl2O3 B2804645 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid CAS No. 1427755-44-9

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid

Cat. No. B2804645
CAS RN: 1427755-44-9
M. Wt: 221.03
InChI Key: JVUHDUIPTCPANS-UHFFFAOYSA-N
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Description

“2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid” is a chemical compound with the CAS Number: 1427755-44-9 . It has a molecular weight of 221.04 and is commonly known as dichloroacetic acid (DCA). It is a white crystalline solid, practically insoluble in water, freely soluble in acetone, and soluble in ethanol .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid . The InChI Code is 1S/C8H6Cl2O3/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2,11H,3H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a white crystalline solid . It is practically insoluble in water, freely soluble in acetone, and soluble in ethanol . The molecular weight is 221.03 .

Scientific Research Applications

Environmental Fate and Biodegradation

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid, related to the class of phenoxyacetic acid herbicides, demonstrates significant environmental persistence necessitating comprehensive studies on its fate and biodegradation. Research indicates that such compounds are highly mobile in aquatic systems and soil, often requiring microbial intervention for degradation. Magnoli et al. (2020) focused on the microbial degradation of 2,4-D, a closely related herbicide, highlighting the crucial role microorganisms play in mitigating environmental pollution and protecting public health from the harmful effects of widespread herbicide use. This study underscores the importance of understanding microbial pathways for the degradation of phenoxy acids, potentially offering insights into managing 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid residues in agricultural environments Magnoli et al., 2020.

Pervaporation Separation Techniques

The separation of acetic acid from water represents a significant challenge in industrial processes due to the close relative volatility of these compounds. Aminabhavi and Toti (2003) reviewed the use of pervaporation (PV) membrane processes as a viable, economical, and environmentally friendly alternative to conventional distillation for the separation of water-acetic acid mixtures. This technique could have implications for the recycling and management of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid in industrial wastewater, suggesting a potential research application in designing efficient membrane materials for the separation of similar phenoxyacetic acids Aminabhavi & Toti, 2003.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It’s structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), a potential non-steroidal anti-inflammatory drug . Therefore, it might interact with similar targets, such as cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Mode of Action

Based on its structural similarity to 2-dcaba , it might inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

If it acts similarly to 2-dcaba , it might affect the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators like prostaglandins.

Result of Action

If it acts similarly to 2-dcaba , it might lead to a reduction in inflammation and pain by inhibiting the production of prostaglandins.

properties

IUPAC Name

2-(2,6-dichloro-4-hydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHDUIPTCPANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid

CAS RN

1427755-44-9
Record name 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid
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